2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide
Description
2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a methyl group at position 6 and a 4-phenylpiperazinyl moiety at position 2. The pyrimidine ring is linked via an ether-oxygen bridge to an acetamide group, which is further substituted with a 2,4,6-trimethylphenyl (mesityl) group.
Properties
IUPAC Name |
2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c1-18-14-19(2)25(20(3)15-18)28-23(32)17-33-24-16-21(4)27-26(29-24)31-12-10-30(11-13-31)22-8-6-5-7-9-22/h5-9,14-16H,10-13,17H2,1-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAYUKDEHMRROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=NC(=NC(=C2)C)N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure integrates a pyrimidine ring, a piperazine moiety, and an acetamide group, which suggests diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, particularly in neuropharmacology and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 417.53 g/mol. The unique combination of functional groups within its structure may enhance its interaction with various biological targets.
Anticonvulsant Activity
Research indicates that compounds structurally similar to this molecule exhibit significant anticonvulsant properties. For instance, derivatives containing piperazine and pyrimidine structures have been evaluated for their efficacy in animal models of epilepsy. A study assessing various N-phenyl derivatives demonstrated that some exhibited protective effects against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models. Notably, the compound's structural features may contribute to its neuroprotective effects, making it a candidate for further investigation in treating epilepsy and other neurological disorders .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be linked to its lipophilicity and the nature of substituents on the phenyl ring. Studies have shown that more lipophilic compounds tend to exhibit delayed onset but prolonged anticonvulsant action. The presence of specific substituents on the piperazine moiety significantly influences the activity profile, emphasizing the importance of SAR studies in optimizing therapeutic candidates .
Summary of Biological Activities
Case Studies
- Anticonvulsant Efficacy : In a study involving 22 N-phenyl derivatives, several compounds were effective in MES tests at doses as low as 100 mg/kg. The most potent derivatives were noted for their ability to bind to neuronal voltage-sensitive sodium channels, indicating a mechanism of action relevant to epilepsy treatment .
- Comparative Analysis : Compounds structurally related to this acetamide were compared against established anticonvulsants like phenytoin, revealing that while they showed activity, their efficacy was generally lower than that of traditional antiepileptic drugs .
Scientific Research Applications
Neuropharmacology
Preliminary studies indicate that compounds similar to 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide exhibit notable neuroprotective effects. Specifically, derivatives containing piperazine and pyrimidine structures have been evaluated for their anticonvulsant properties in animal models of epilepsy. These studies suggest that this compound may also possess neuroprotective effects or anticonvulsant activity due to its structural characteristics .
Antidepressant Activity
Research has indicated that compounds with similar structural motifs to this acetamide may influence serotonin receptors, which are crucial in the treatment of depression and anxiety disorders. The presence of the piperazine ring is particularly relevant as piperazine derivatives are known to exhibit significant antidepressant activity .
Anticonvulsant Properties
The anticonvulsant efficacy of similar compounds has been documented through various in vivo studies. For example, derivatives containing the piperazine structure have shown effectiveness in reducing seizure frequency in animal models .
Antimicrobial Activity
Compounds structurally related to This compound have also been tested for antimicrobial properties. These studies often involve assessing the compound's ability to inhibit bacterial growth against strains such as Escherichia coli and Staphylococcus aureus .
Case Study 1: Anticonvulsant Efficacy
In a study evaluating various piperazine derivatives for anticonvulsant activity, one derivative demonstrated a significant reduction in seizure activity compared to control groups. This suggests that the structural features of these compounds contribute positively to their pharmacological profiles.
Case Study 2: Antidepressant Potential
Another investigation focused on the antidepressant-like effects of a series of pyrimidine-piperazine compounds. The results indicated that certain modifications led to enhanced serotonin receptor affinity, thereby suggesting potential therapeutic applications in treating mood disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with pyrimidine-acetamide derivatives documented in recent literature. Below is a systematic comparison based on substituent variations, hypothesized physicochemical properties, and inferred pharmacological implications.
Structural Analogues
Key analogues include:
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide ()
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide ()
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The mesityl group in the target compound likely increases hydrophobicity (higher logP) compared to the fluorophenyl (Analogue 1) and trifluoromethylphenyl (Analogue 2) groups. Fluorine and trifluoromethyl groups enhance electronegativity and may improve membrane permeability but reduce aqueous solubility .
- Metabolic Stability : The 4-phenylpiperazine moiety in the target compound may confer resistance to oxidative metabolism compared to piperidine derivatives in Analogues 1 and 2, which are more prone to hepatic degradation via cytochrome P450 enzymes.
- Target Binding : Piperazine derivatives often exhibit affinity for serotonin or dopamine receptors. In contrast, piperidine-based Analogues 1 and 2 may favor alternative targets, such as ion channels or kinases, due to reduced hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide, and how can yield be improved?
- Methodological Answer : Multi-step synthesis involving pyrimidine ring functionalization and coupling reactions is typical. For example, intermediates like 4-phenylpiperazine derivatives are synthesized first, followed by nucleophilic substitution at the pyrimidine C4 position. Yield optimization requires careful control of reaction conditions (e.g., temperature, stoichiometry) and purification steps. Evidence from analogous compounds shows yields of ~58% using LC-MS-guided purification . Low yields (2–5%) in multi-step syntheses (e.g., 11-step processes) highlight the need for catalytic optimization or flow chemistry approaches to reduce intermediate losses .
Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H NMR (DMSO-) can confirm substituent positions (e.g., δ 2.03 ppm for methyl groups, aromatic proton splitting patterns) .
- LC-MS : Validates molecular weight (e.g., [M+H] peak at m/z 376.0 for similar pyrimidine derivatives) and purity .
- HPLC : Essential for assessing purity >95%, particularly for in vitro studies requiring batch consistency.
Q. How should solubility and stability be evaluated for in vitro assays?
- Methodological Answer :
- Solubility : Screen solvents (DMSO, ethanol) and aqueous buffers (PBS, pH 7.4) via UV-Vis spectroscopy or nephelometry. For analogs, DMSO is preferred due to low aqueous solubility .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via LC-MS for degradation products (e.g., hydrolyzed acetamide or piperazine ring oxidation) .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., antimicrobial vs. anticancer results) be resolved for this compound?
- Methodological Answer :
- Orthogonal Assays : Use cytotoxicity panels (e.g., NCI-60) alongside target-specific assays (e.g., kinase inhibition) to distinguish off-target effects.
- Metabolite Profiling : Identify active metabolites via LC-MS/MS, as structural analogs like trifluoromethyl-containing compounds show altered pharmacokinetics .
- Dose-Response Analysis : Validate activity thresholds using Hill slopes to rule out nonspecific effects at high concentrations .
Q. What computational strategies are effective for predicting reactivity and optimizing reaction design?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for key steps like pyrimidine-oxy coupling .
- Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for intermediates like 4-phenylpiperazine derivatives .
- Molecular Dynamics : Simulate solubility and aggregation behavior in biological matrices to guide formulation .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methyl → trifluoromethyl on the pyrimidine ring) and assess impact on target binding via SPR or ITC .
- 3D-QSAR : Build CoMFA/CoMSIA models using docking poses (e.g., with kinase domains) to prioritize functional group modifications .
- Pharmacophore Mapping : Align with known inhibitors (e.g., EGFR or PI3K) to identify critical hydrogen-bonding motifs .
Q. What reactor design considerations apply to scaling up synthesis while minimizing byproducts?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., SNAr reactions) to improve heat dissipation and reduce side reactions .
- Membrane Separation : Use nanofiltration to recover catalysts (e.g., Pd in coupling reactions) and reduce waste .
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like IR spectroscopy for real-time monitoring of intermediate conversions .
Q. How can safety protocols be integrated into experimental workflows for handling reactive intermediates?
- Methodological Answer :
- Hazard Assessment : Classify intermediates using GHS codes (e.g., H301 for acute toxicity) and implement fume hoods/glove boxes for air-sensitive steps .
- Waste Management : Neutralize acidic/basic byproducts (e.g., HCl from chloroacetamide reactions) before disposal .
- Emergency Response : Train staff on spill containment (P303+P313 codes) and antidote availability (e.g., acetylcysteine for acetamide exposure) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
